Tocotrienol
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Overview
Description
Tocotrienols are members of the vitamin E family, which also includes tocopherols. These compounds are naturally found in various vegetable oils, wheat germ, barley, and certain types of nuts and grains . Tocotrienols are distinguished from tocopherols by their unsaturated isoprenoid side chains, which contain three double bonds . There are four types of tocotrienols: alpha, beta, gamma, and delta . Tocotrienols exhibit unique antioxidant and anti-inflammatory properties, making them valuable for various health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tocotrienols can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common method involves the condensation of homogentisic acid with isoprenoid units, followed by cyclization and methylation to form the chromanol ring . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of tocotrienols often involves the extraction from natural sources such as palm oil, rice bran oil, and wheat germ oil . The extraction process includes solvent extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) to isolate the individual tocotrienol isomers . Another method involves the use of supercritical fluid extraction, which offers a more environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions: Tocotrienols undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromanol compounds .
Scientific Research Applications
Tocotrienols have a wide range of scientific research applications in various fields:
Chemistry:
Biology:
Medicine:
- Investigated for their potential in neuroprotection, anti-cancer, anti-inflammatory, and cholesterol-lowering properties .
- Used in the development of supplements and pharmaceuticals aimed at preventing and treating chronic diseases .
Industry:
Mechanism of Action
Tocotrienols exert their effects through several molecular mechanisms:
Antioxidant Activity:
- Tocotrienols scavenge reactive oxygen species and reactive nitrogen species, preventing oxidative damage to cellular components .
- They inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory eicosanoids .
Cellular Signaling:
- Tocotrienols modulate signaling pathways such as NF-κB and STAT, which are involved in inflammation and cell survival .
- They also influence gene expression by acting as signaling molecules that regulate the transcription of various genes .
Molecular Targets:
Comparison with Similar Compounds
Tocopherols: Like tocotrienols, tocopherols are antioxidants but have saturated side chains.
Tocochromanols: This group includes both tocopherols and tocotrienols and is synthesized by plants and photosynthetic microorganisms.
Uniqueness of Tocotrienols:
- Tocotrienols have unsaturated side chains, which allow for better penetration into tissues with saturated fatty layers, such as the brain and liver .
- They exhibit superior antioxidant and anti-inflammatory properties compared to tocopherols, making them more effective in certain health applications .
Biological Activity
Tocotrienols, a group of compounds belonging to the vitamin E family, have garnered significant attention due to their diverse biological activities. Unlike tocopherols, tocotrienols exhibit unique mechanisms that contribute to their potential health benefits, including neuroprotection, anti-cancer properties, and cardiovascular health. This article explores the biological activities of tocotrienols, supported by case studies and research findings.
Overview of Tocotrienols
Tocotrienols are composed of four isomers: alpha (α), beta (β), gamma (γ), and delta (δ) tocotrienol. They are primarily found in palm oil, rice bran oil, and barley. Their chemical structure allows them to exhibit distinct biological activities compared to tocopherols, making them a subject of extensive research.
1. Antioxidant Properties
Tocotrienols possess potent antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. Studies indicate that α-tocotrienol has 40-60 times greater antioxidant activity than α-tocopherol against lipid peroxidation . This property is crucial for protecting cellular membranes and preventing damage associated with chronic diseases.
2. Anti-Cancer Activity
Tocotrienols have been shown to inhibit cancer cell growth and induce apoptosis through various mechanisms:
- Cell Cycle Arrest : Tocotrienols can cause cell cycle arrest in cancer cells, preventing their proliferation .
- Inhibition of Metastasis : Research indicates that γ-tocotrienol inhibits the invasion and metastasis of human gastric adenocarcinoma cells .
- Combination Therapy : In a phase II clinical trial, annatto this compound combined with chemotherapy improved survival rates in ovarian cancer patients significantly .
Neuroprotective Effects
Tocotrienols, particularly α-tocotrienol, have demonstrated neuroprotective effects by inhibiting cell death in neuronal cells through specific signaling pathways. For instance, they suppress the activation of c-Src kinase and ERK phosphorylation, which are critical in neuronal survival under stress conditions . Additionally, tocotrienols have been associated with improved cognitive function in older adults .
Cardiovascular Benefits
Tocotrienols play a role in cholesterol metabolism and cardiovascular health:
- Cholesterol Lowering : They help lower LDL cholesterol levels and improve overall lipid profiles by enhancing the expression of proteins involved in cholesterol homeostasis .
- Anti-inflammatory Effects : By inhibiting pro-inflammatory signaling pathways such as NF-κB and STAT, tocotrienols may reduce inflammation associated with cardiovascular diseases .
Case Studies and Clinical Trials
Properties
CAS No. |
6829-55-6 |
---|---|
Molecular Formula |
C26H38O2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-methyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C26H38O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h9,11,13-15,19,27H,6-8,10,12,16-18H2,1-5H3/b21-11+,22-13+ |
InChI Key |
GJJVAFUKOBZPCB-ZGRPYONQSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC1(CCC2=C(O1)C=CC(=C2)O)C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C |
Key on ui other cas no. |
6829-55-6 |
Synonyms |
Tocotrienol Tocotrienols |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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